molecular formula C9H20N2O B3223480 2-amino-N-butylpentanamide CAS No. 1218011-66-5

2-amino-N-butylpentanamide

Cat. No. B3223480
CAS RN: 1218011-66-5
M. Wt: 172.27 g/mol
InChI Key: AUWGTHMRMCQQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-butylpentanamide is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C9H20N2O/c1-3-5-7-11-9(12)8(10)6-4-2/h8H,3-7,10H2,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

Amino acids, including this compound, have several physical and chemical properties. They are colorless, crystalline solids with high melting points greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . Amino acids are also zwitterionic, meaning they can have both positive and negative charges .

Scientific Research Applications

2-amino-2-amino-N-butylpentanamidebutylpentanamide has been studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been investigated for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. Furthermore, it has been studied for its potential as a corrosion inhibitor in the oil and gas industry.

Mechanism of Action

The mechanism of action of 2-amino-2-amino-N-butylpentanamidebutylpentanamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it may modulate the activity of ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-2-amino-N-butylpentanamidebutylpentanamide has a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been found to have a protective effect on the liver and kidneys in animal models of toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-2-amino-N-butylpentanamidebutylpentanamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a potentially useful drug delivery agent for the treatment of neurological disorders. However, there are also some limitations to its use. For example, it may be difficult to synthesize and purify in large quantities. Additionally, its mechanism of action is not fully understood, which may make it challenging to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on 2-amino-2-amino-N-butylpentanamidebutylpentanamide. One area of interest is its potential as a drug delivery agent for the treatment of neurological disorders. Another area of interest is its anti-tumor properties, which may be further investigated for the development of cancer therapies. Additionally, its potential as a corrosion inhibitor in the oil and gas industry may be explored further. Finally, more research is needed to fully understand its mechanism of action and to identify other potential applications for this compound.

Safety and Hazards

The safety information for 2-amino-N-butylpentanamide indicates that it is classified under GHS05 and GHS07, suggesting that it may cause skin corrosion/irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-N-butylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-5-7-11-9(12)8(10)6-4-2/h8H,3-7,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWGTHMRMCQQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(CCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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